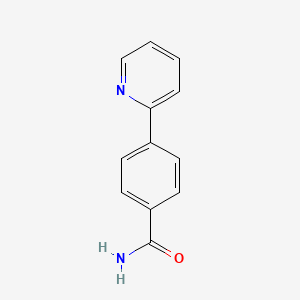

4-Pyridin-2-ylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

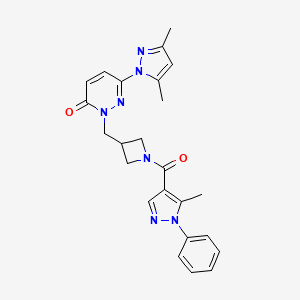

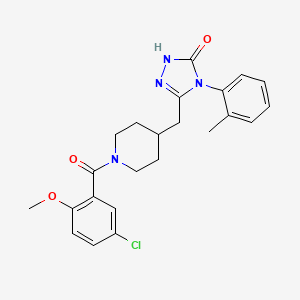

4-Pyridin-2-ylbenzamide is a chemical compound that has been studied for its potential applications in various fields . It has been used in the design and synthesis of anti-tubercular agents .

Synthesis Analysis

The synthesis of 4-Pyridin-2-ylbenzamide and its derivatives has been reported in several studies . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of 4-Pyridin-2-ylbenzamide has been determined using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy . The molecular formula of 4-Pyridin-2-ylbenzamide is C12H10N2O .Chemical Reactions Analysis

4-Pyridin-2-ylbenzamide has been involved in various chemical reactions. For instance, it has been used in the synthesis of anti-tubercular agents . The reaction involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .科学的研究の応用

Coordination Chemistry

4-Pyridin-2-ylbenzamide derivatives are used as ligands in coordination chemistry. They have been involved in the synthesis of luminescent lanthanide compounds, which are significant for biological sensing. Additionally, these derivatives contribute to the development of iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Molecular Packing and Optical Properties

The compound 4-(pyridin-2-yl)benzaldehyde, a related derivative, has been studied for its molecular structure and optical properties. This research highlights the importance of molecular packing and intermolecular interactions in influencing emission properties, which are essential in the field of materials science (Percino et al., 2014).

Proton Transfer Studies

Derivatives like 2-(1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes are crucial for understanding photochemical reactions in various scientific applications (Vetokhina et al., 2012).

Chemosensor Development

Pyridine-based derivatives have been utilized to develop chemosensors, especially for detecting mercury(II) ions. These sensors operate via a visible color change, making them suitable for rapid detection in various environments (Pan et al., 2015).

Functionalization Reactions

4-Pyridin-2-ylbenzamide and its derivatives are key in functionalization reactions, particularly in the selective transformation of the pyridine scaffold. This process is fundamental in creating useful pyridine derivatives for various scientific fields (Dolewski et al., 2017).

OLED Development

Derivatives containing the pyridin-2-yl group have been used in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes are significant in organic light-emitting diodes (OLEDs) technology, providing high-performance and color-specific light emission (Chang et al., 2013).

Liquid Crystal Synthesis

Heterocyclic pyridine-based liquid crystals have been synthesized, showcasing unique thermotropic behaviors. These liquid crystals find applications in display technologies and materials research (Ong et al., 2018).

Corrosion Inhibition

Schiff base compounds derived from pyridin-2-yl-amine have shown efficacy in inhibiting corrosion of metals in acidic environments. This property is vital in materials protection and engineering (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHSNWDNRXLMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-2-ylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)

![[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride](/img/structure/B2787855.png)

![2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide](/img/structure/B2787861.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2787862.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)

![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)